![molecular formula C13H25NO B13310243 1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13310243.png)
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol . This compound is characterized by its unique structure, which includes a cyclohexanol moiety linked to a 2-methylcyclopentylamino group via a methylene bridge. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol involves several steps:
Starting Materials: The synthesis typically begins with cyclohexanone and 2-methylcyclopentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reducing agent such as sodium borohydride (NaBH₄) to facilitate the reduction of the intermediate imine to the final amine product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol can be compared with similar compounds:
Similar Compounds: Compounds such as 1-{[(2-Ethylcyclopentyl)amino]methyl}cyclohexan-1-ol and 1-{[(2-Propylcyclopentyl)amino]methyl}cyclohexan-1-ol share structural similarities.
Propiedades
Fórmula molecular |
C13H25NO |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
1-[[(2-methylcyclopentyl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-11-6-5-7-12(11)14-10-13(15)8-3-2-4-9-13/h11-12,14-15H,2-10H2,1H3 |
Clave InChI |
MFLJBNALLNXJHX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1NCC2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
amine](/img/structure/B13310178.png)
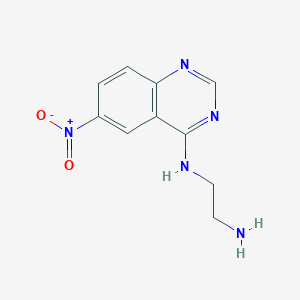
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
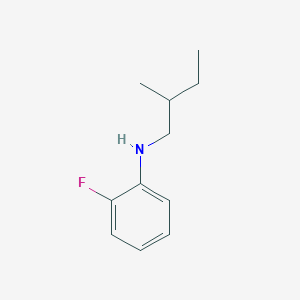
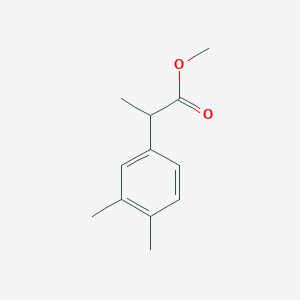
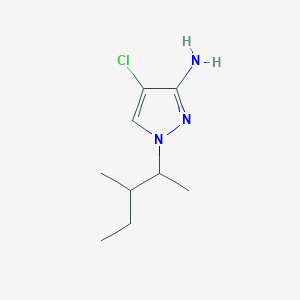
amine](/img/structure/B13310223.png)
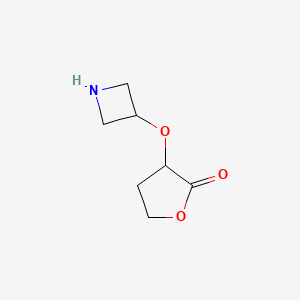
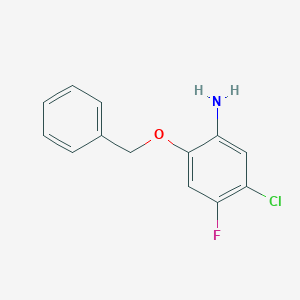
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline](/img/structure/B13310238.png)
